molecular formula C11H12F2N2OS B6995102 [4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

[4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

Cat. No.: B6995102
M. Wt: 258.29 g/mol
InChI Key: SKIKWABXRCNHGW-UHFFFAOYSA-N
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Description

[4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted with a difluoromethylidene group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Difluoromethylidene Group: The difluoromethylidene group is introduced via a reaction with a difluoromethylating agent under controlled conditions.

    Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving sulfur and nitrogen-containing precursors.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced piperidine and thiazole derivatives.

    Substitution: Formation of substituted piperidine-thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Trifluoromethyl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
  • [4-(Chloromethyl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
  • [4-(Bromomethyl)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone

Uniqueness

Compared to similar compounds, [4-(Difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone is unique due to the presence of the difluoromethylidene group. This group imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.

Properties

IUPAC Name

[4-(difluoromethylidene)piperidin-1-yl]-(5-methyl-1,2-thiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2OS/c1-7-6-9(14-17-7)11(16)15-4-2-8(3-5-15)10(12)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIKWABXRCNHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)N2CCC(=C(F)F)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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